molecular formula C9H7ClN2O2 B2855441 Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate CAS No. 900019-34-3

Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B2855441
CAS No.: 900019-34-3
M. Wt: 210.62
InChI Key: LKRLZIJHMWDMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 3 and a methyl ester group at position 5. Its molecular formula is C₉H₇ClN₂O₂, with a molecular weight of 210.62 g/mol (inferred from analogs in ). The compound is synthesized via cyclization reactions involving halogenation and esterification steps, as suggested by mechanisms in and synthetic protocols for related structures (e.g., ). It serves as a key intermediate in medicinal chemistry, particularly for developing antifungal agents () and angiotensin II receptor antagonists ().

Properties

IUPAC Name

methyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-3-8-11-4-7(10)12(8)5-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRLZIJHMWDMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=NC=C2Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization with a suitable base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with cost-effective production techniques .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 3-position undergoes substitution with nucleophiles under basic or catalytic conditions.

Reagent Conditions Product Yield Reference
Sodium methoxideReflux in methanol, 6 hMethyl 3-methoxyimidazo[1,2-a]pyridine-6-carboxylate78%
BenzylamineDMF, 80°C, 12 hMethyl 3-(benzylamino)imidazo[1,2-a]pyridine-6-carboxylate65%
Potassium thiocyanateDMSO, 120°C, microwave, 2 hMethyl 3-thiocyanatoimidazo[1,2-a]pyridine-6-carboxylate82%

Key Findings :

  • Reactions with amines require polar aprotic solvents (e.g., DMF) and elevated temperatures .

  • Thiocyanation proceeds efficiently under microwave irradiation, enhancing reaction rates .

Transition Metal-Catalyzed Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed cross-coupling to form C–C bonds.

Coupling Partner Catalyst Conditions Product Yield Reference
Styrylboronic acidPd(PPh₃)₄, K₂CO₃Toluene, 90°C, 24 hMethyl 3-styrylimidazo[1,2-a]pyridine-6-carboxylate73%
PhenylacetyleneCuI, PPh₃, K₃PO₄DMF, 100°C, 18 hMethyl 3-(phenylethynyl)imidazo[1,2-a]pyridine-6-carboxylate68%

Mechanistic Insight :

  • Suzuki-Miyaura couplings require arylboronic acids and Pd catalysts for sp²–sp² bond formation .

  • Sonogashira reactions with terminal alkynes proceed via oxidative addition of the chloro group to Pd(0) .

Oxidation and Reduction Reactions

The imidazo[1,2-a]pyridine core undergoes redox transformations.

Reagent Conditions Product Yield Reference
KMnO₄, H₂SO₄H₂O, 0°C, 2 hMethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylic acid88%
H₂, Pd/C (10%)EtOH, RT, 12 hMethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate92%

Applications :

  • Oxidation of the ester to carboxylic acid enables further derivatization (e.g., amide formation) .

  • Hydrogenation saturates the pyridine ring, modulating electronic properties for medicinal chemistry .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis or transesterification.

Reagent Conditions Product Yield Reference
LiOH, H₂O/THFRT, 6 h3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid95%
Ethanol, H₂SO₄Reflux, 24 hEthyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate85%

Note :

  • Hydrolysis to the free carboxylic acid is quantitative under mild basic conditions, facilitating peptide coupling .

  • Transesterification with ethanol requires acid catalysis and prolonged heating .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles.

Reagent Conditions Product Yield Reference
NaN₃, DMF120°C, 8 h3-Azidoimidazo[1,2-a]pyridine-6-carboxylate70%
NH₂NH₂, EtOHReflux, 4 h3-Hydrazinylimidazo[1,2-a]pyridine-6-carboxylate81%

Applications :

  • Azide intermediates enable click chemistry for bioconjugation .

  • Hydrazine derivatives are precursors to triazoles and other nitrogen-rich heterocycles .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate serves as a crucial building block in the synthesis of various biologically active molecules. Notably, derivatives of this compound have demonstrated significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, one study reported that specific derivatives exhibited minimal inhibitory concentrations (MIC) as low as 0.003 to 0.05 μM against replicating Mtb strains, highlighting their potential as anti-tuberculosis agents .

Structure-Activity Relationship Studies
Research has focused on the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives. Modifications at different positions on the imidazo ring have led to compounds with enhanced potency against Mtb. For example, one derivative with a 2-ethyl-6-chloro substitution showed impressive MIC values of 0.0009 μM for extracellular and 0.00045 μM for intracellular Mtb .

Biological Studies

Mechanism of Action
The mechanism through which this compound exerts its effects involves interaction with specific molecular targets within bacterial cells. It has been shown to inhibit key enzymes essential for bacterial growth and survival . This property makes it a valuable candidate for further development into therapeutic agents.

Cytotoxicity Assessments
In vitro studies have evaluated the cytotoxic effects of various derivatives against human cell lines such as VERO, HeLa, PC-3 (prostate cancer), and MCF-7 (breast cancer). Most compounds exhibited non-cytotoxic profiles at concentrations exceeding 128 μM, indicating a favorable safety margin for potential therapeutic applications .

Industrial Applications

Material Development
Beyond its medicinal applications, this compound may find use in developing new materials and chemical processes. Its unique chemical properties could be harnessed in creating novel compounds with specific functionalities that are beneficial in various industrial contexts .

Case Studies and Research Findings

Study Application Findings
Study on Anti-Tuberculosis Activity Medicinal ChemistryDerivatives showed MIC values as low as 0.003 μM against Mtb.
SAR Analysis Biological StudiesModifications improved potency; significant activity observed with specific substitutions.
Cytotoxicity Evaluation Biological StudiesMost derivatives were non-cytotoxic at high concentrations (>128 μM).

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate Cl at C3, COOMe at C6 C₉H₇ClN₂O₂ 210.62 Antifungal docking candidate; synthetic intermediate
Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate Ph at C2, COOMe at C6 C₁₅H₁₂N₂O₂ 252.27 Lower yield (55%); NMR-characterized
Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate SO₂Me-Ph at C2, COOMe at C6 C₁₆H₁₄N₂O₄S 330.36 Potential bioactivity in receptor modulation
Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate Br at C3, COOMe at C6 C₉H₇BrN₂O₂ 255.07 Higher reactivity due to Br; hazardous (inhalation/skin risk)
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid Cl at C6, COOH at C2 C₈H₅ClN₂O₂ 196.59 Acidic derivative; used in peptide coupling

Physicochemical Properties

  • Solubility : The methyl ester group enhances lipid solubility compared to carboxylic acid derivatives ().
  • Melting Points : Methyl 2-phenyl derivative melts at 174–175°C (), while bromo analogs lack reported data, suggesting variability based on substituents.

Biological Activity

Methyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a chloro substituent at the 3-position of the imidazo ring and a methyl ester group at the carboxylate position. Its molecular formula is C_10H_8ClN_3O_2, with a molecular weight of approximately 227.63 g/mol. The presence of chlorine enhances its biological activity and solubility, making it a valuable scaffold for drug development.

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) and Candida albicans.

The compound's mechanism of action primarily involves the inhibition of key enzymes and cellular processes within bacterial cells. For instance, it has been shown to target the cytochrome bc1 complex in Mtb, which is essential for ATP synthesis and overall bacterial viability .

Case Studies

  • Antituberculosis Activity : A study reported that derivatives of imidazo[1,2-a]pyridine showed significant activity against both replicating and non-replicating Mtb strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.07 to 0.14 μM against extensively drug-resistant strains .
  • Fungal Inhibition : Another study indicated that this compound was effective against resistant strains of Candida albicans, demonstrating its potential as an antifungal agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research.

The compound's anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the modulation of cell cycle proteins and pathways. For example, it has been observed to increase levels of cleaved caspase-9 and PARP in treated cells, indicating activation of apoptotic pathways .

Case Studies

  • Cell Cycle Regulation : In vitro studies have shown that treatment with this compound leads to a significant G2/M phase block in cancer cell lines such as HCC827, suggesting its potential as a chemotherapeutic agent .
  • Selective Cytotoxicity : The compound has demonstrated selective cytotoxicity against various cancer cell lines while showing minimal toxicity towards normal cells (IC50 >128 μM), highlighting its therapeutic potential .

Structure-Activity Relationships (SAR)

SAR studies have been pivotal in understanding how modifications to the imidazo[1,2-a]pyridine scaffold can enhance biological activity. For instance:

  • Chlorine Substitution : The presence of chlorine at the 3-position has been linked to increased potency against Mtb.
  • Functional Group Variations : Alterations to the carboxylate group have produced derivatives with improved selectivity indices and enhanced efficacy against resistant strains .

Summary Table of Biological Activities

Activity TypeTarget Pathogen/Cell TypeMIC/IC50 ValuesReferences
AntimicrobialMycobacterium tuberculosis0.07 - 0.14 μM
AntifungalCandida albicansNot specified
AnticancerHCC827 (lung cancer)IC50 >128 μM

Q & A

Basic: What are the established synthetic routes for Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate, and what key reaction conditions are critical for yield optimization?

Answer:
Common synthetic routes involve cyclization of 2-aminopyridine derivatives with α-chloro ketones, followed by esterification. Key steps include:

  • Condensation : Using ethanol or acetonitrile as solvents with potassium carbonate as a base catalyst to facilitate imidazo[1,2-a]pyridine core formation .
  • Halogenation : Direct introduction of chlorine at the 3-position via electrophilic substitution or using pre-chlorinated precursors .
  • Esterification : Methyl ester formation via reaction with methanol under acidic conditions.
    Critical Parameters : Temperature control (60–80°C), solvent purity, and catalyst stoichiometry significantly impact yield. For reproducibility, reaction monitoring via TLC or HPLC is recommended .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., chloro at C3, ester at C6). Key signals include downfield shifts for the ester carbonyl (~164 ppm in 13^{13}C) and aromatic protons .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. The chloro and ester groups’ spatial arrangement can be resolved using high-resolution data, with emphasis on mitigating twinning or disorder .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 210.62 for [M+H]+^+) .

Advanced: How does the chloro substituent at the 3-position influence biological activity compared to bromo or iodo analogs?

Answer:
The chloro group’s smaller size and moderate electronegativity balance steric effects and electronic interactions with target proteins. For example:

  • Anti-TB Activity : Chloro derivatives exhibit higher specificity for Mycobacterium tuberculosis pantothenate synthetase inhibition compared to bulkier bromo analogs, which may hinder binding pocket access .
  • Cytotoxicity : Chloro-substituted compounds show lower IC50_{50} values in cancer cell lines (e.g., HepG2) than fluoro analogs, likely due to enhanced electrophilicity and DNA intercalation potential .
    Methodological Insight : Comparative SAR studies using isosteric halogen replacements, coupled with molecular docking (e.g., AutoDock Vina), elucidate steric and electronic contributions .

Advanced: What experimental strategies resolve contradictions in reported biological efficacy across studies?

Answer:
Discrepancies often arise from assay variability or structural impurities. Key approaches include:

  • Standardized Assays : Use WHO-recommended protocols for antimicrobial testing (e.g., microbroth dilution for MIC determination) .
  • Purity Validation : Rigorous HPLC purification (>95% purity) and elemental analysis to exclude confounding impurities .
  • Target Validation : CRISPR-mediated gene knockout in microbial models (e.g., Mycobacterium smegmatis) confirms on-target effects .

Advanced: How can researchers optimize the compound’s selectivity for specific enzymatic targets (e.g., cytochrome P450 isoforms)?

Answer:

  • Enzyme Inhibition Assays : Screen against recombinant CYP450 isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates to identify off-target interactions .
  • Structural Modifications : Introduce bulkier substituents (e.g., cyclopropyl at C2) to reduce metabolic liability while retaining target affinity .
  • Computational Modeling : Molecular dynamics simulations (e.g., GROMACS) predict binding stability and guide rational design .

Basic: What in vitro models are appropriate for preliminary evaluation of anticancer activity?

Answer:

  • Cell Line Panels : NCI-60 human tumor cell lines for broad-spectrum cytotoxicity screening .
  • Mechanistic Studies : Apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) to identify mode of action .
  • Dose-Response Curves : IC50_{50} determination using MTT or resazurin assays, with doxorubicin as a positive control .

Advanced: What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?

Answer:

  • Disorder in Ester Groups : Methyl ester moieties may exhibit rotational disorder. Mitigated by low-temperature (100 K) data collection and SHELXL refinement with restraints .
  • Twinned Crystals : Use of PLATON’s TWINABS for data integration and detwinning .
  • Weak Diffraction : Synchrotron radiation (e.g., Diamond Light Source) enhances resolution for small-molecule crystals (<0.8 Å) .

Advanced: How do structural modifications at the 6-carboxylate position affect pharmacokinetic properties?

Answer:

  • Ester vs. Carboxylic Acid : Methyl esters improve membrane permeability (logP ~2.5) compared to free acids (logP ~0.8), enhancing oral bioavailability .
  • Prodrug Strategies : Ethyl esters (e.g., Ethyl 3-chloro analog) show prolonged half-life in rodent models due to slower esterase cleavage .
  • Metabolic Stability : LC-MS/MS analysis in hepatocyte microsomes identifies hydrolysis pathways, guiding ester optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.